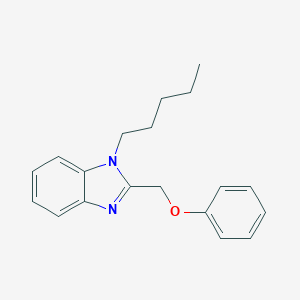

1-pentyl-2-(phenoxymethyl)-1H-benzimidazole

Description

Properties

IUPAC Name |

1-pentyl-2-(phenoxymethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-3-9-14-21-18-13-8-7-12-17(18)20-19(21)15-22-16-10-5-4-6-11-16/h4-8,10-13H,2-3,9,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARGJJFERCWHDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-Pentyl-2-(phenoxymethyl)-1H-benzimidazole

Topic: Characterization of 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole Content Type: Technical Monograph & Characterization Guide Audience: Medicinal Chemists, drug discovery researchers, and analytical scientists.

Lipophilic Optimization of the 2-Substituted Benzimidazole Pharmacophore

Executive Summary & Molecular Profile

1-pentyl-2-(phenoxymethyl)-1H-benzimidazole represents a strategic lipophilic modification of the bioactive 2-(phenoxymethyl)benzimidazole scaffold. While the parent nucleus is well-documented for anticonvulsant, antimicrobial, and anti-inflammatory properties, the introduction of the N-pentyl chain is a medicinal chemistry tactic designed to modulate the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability and cellular uptake without disrupting the core pharmacophore binding.

This guide provides a rigorous characterization protocol, synthesizing established synthetic pathways with predictive spectral analysis and biological context.

Molecular Specifications

| Property | Value |

| IUPAC Name | 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole |

| Molecular Formula | |

| Molecular Weight | 294.39 g/mol |

| Predicted LogP | ~4.8 (High Lipophilicity) |

| Core Scaffold | Benzimidazole (Fused benzene + imidazole) |

| Key Functionalities | Ether linkage (Phenoxy), Tertiary Amine (N-1), Imine (N-3) |

Synthesis Protocol: The "Convergent Alkylation" Workflow

To ensure high purity and yield, we utilize a two-stage convergent synthesis. This method minimizes side reactions common in one-pot procedures.

Stage 1: Formation of the Heterocyclic Core (Phillips Condensation)

-

Reactants: o-Phenylenediamine (1.0 eq) + Phenoxyacetic acid (1.0 eq).

-

Catalyst/Solvent: 4N HCl (Reflux).[1]

-

Mechanism: Acid-catalyzed condensation followed by cyclodehydration.

-

Critical Control Point: The reaction must be monitored until the disappearance of the diamine to prevent the formation of mono-amide intermediates.

Stage 2: Regioselective N-Alkylation

-

Reactants: 2-(phenoxymethyl)-1H-benzimidazole (Intermediate) + 1-Bromopentane (1.2 eq).

-

Base: Potassium Carbonate (

) (anhydrous). -

Solvent: DMF (Dimethylformamide) or Acetone.

-

Rationale: The use of a weak base (

) prevents ring degradation while sufficiently deprotonating the benzimidazole -NH- (

Visualization: Synthetic Pathway

Figure 1: Two-step synthetic pathway ensuring regioselective N-alkylation of the benzimidazole core.

Structural Characterization & Spectral Validation[2][5][6][7][8]

Reliable identification requires a multi-modal approach. The following data points serve as the standard for validating the synthesis of 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole.

A. Infrared Spectroscopy (FT-IR)

The disappearance of the N-H stretch is the primary indicator of successful alkylation.

| Functional Group | Wavenumber ( | Diagnostic Significance |

| Aromatic C-H | 3030 - 3060 | Confirms benzene rings. |

| Aliphatic C-H | 2850 - 2960 | Strong signal. Confirms the pentyl chain (absent in precursor). |

| C=N (Imine) | 1600 - 1610 | Characteristic benzimidazole ring stretch. |

| C-O-C (Ether) | 1230 - 1250 | Confirms integrity of the phenoxymethyl linker. |

| N-H Stretch | ABSENT | Pass/Fail Criteria. Presence indicates unreacted intermediate. |

B. Nuclear Magnetic Resonance ( H NMR)

Solvent:

The proton NMR spectrum is distinct due to the desymmetrization of the benzimidazole ring upon N-alkylation.

-

Aromatic Region (6.9 - 7.8 ppm):

-

Multiplets integrating to 9 protons (4 from benzimidazole, 5 from phenoxy group).

-

Note: The protons on the benzimidazole ring (positions 4,5,6,7) will show distinct splitting patterns compared to the symmetric parent molecule.

-

-

Linker Region (5.3 - 5.5 ppm):

-

Singlet (2H): The

methylene bridge. This singlet often shifts slightly downfield compared to the parent due to the N-alkyl influence.

-

-

Aliphatic Pentyl Chain (0.8 - 4.3 ppm):

-

Triplet (~4.2 - 4.3 ppm, 2H):

(Alpha to nitrogen). This is the proof of N-substitution. -

Multiplet (~1.7 - 1.8 ppm, 2H): Beta protons.

-

Multiplets (~1.3 ppm, 4H): Central methylene protons.

-

Triplet (~0.85 ppm, 3H): Terminal methyl group (

).

-

C. Mass Spectrometry (ESI-MS)

-

Molecular Ion (

): Calculated: 295.17 m/z. -

Fragmentation Pattern: Expect cleavage at the ether linkage (loss of phenoxy group) or the pentyl chain under high energy collision.

Biological Context & Mechanism of Action[10]

The 2-(phenoxymethyl)benzimidazole scaffold acts as a "privileged structure" in medicinal chemistry. The addition of the pentyl chain specifically targets membrane interaction.

Structure-Activity Relationship (SAR) Logic

-

The Phenoxy Group: Provides flexibility and hydrogen bond acceptance (ether oxygen), often critical for binding pockets in enzymes like cyclooxygenase (COX) or enoyl-ACP reductase (antitubercular target).

-

The Benzimidazole Core: Mimics purine bases, allowing interaction with biological systems involving DNA/RNA or specific kinase domains.

-

The Pentyl Tail (The Variable):

-

Function: Increases lipophilicity (

). -

Effect: Improves penetration into lipid-rich environments (e.g., Mycobacterial cell walls or the Central Nervous System). However, excessive chain length (>7 carbons) often leads to "molecular soap" effects (toxicity), making the pentyl (C5) chain an optimal "sweet spot."

-

Visualization: Pharmacophore Mapping

Figure 2: Structure-Activity Relationship (SAR) breakdown of the functional groups.

Experimental Validation Protocol (Self-Validating System)

To confirm the utility of this compound, the following standard assay is recommended.

Protocol: Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial) Rationale: Benzimidazoles are classic anthelmintic/antimicrobial agents. This protocol verifies biological activity.

-

Preparation: Dissolve 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole in DMSO (Stock 1 mg/mL).

-

Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth.

-

Inoculation: Add standardized bacterial suspension (

CFU/mL) of S. aureus or M. tuberculosis (H37Rv strain). -

Incubation: 37°C for 24h (bacteria) or 7 days (mycobacteria).

-

Validation:

-

Positive Control:[3] Ciprofloxacin or Rifampicin.

-

Negative Control: DMSO only (must show growth).

-

Sterility Control: Broth only (must be clear).

-

References

-

Shaharyar, M., et al. (2011). "Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives." Arabian Journal of Chemistry.

-

Tahlan, S., et al. (2019). "Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives." BMC Chemistry.

-

PubChem. (2025).[4] "2-(Phenoxymethyl)-1H-benzimidazole Compound Summary." National Library of Medicine.

-

BenchChem. (2025).[2] "Characterization of Benzimidazole Derivatives Using 1H NMR Spectroscopy." Application Note.

-

NIST. (2024). "1H-Benzimidazole Mass Spectrum and IR Data." NIST Chemistry WebBook.

Sources

- 1. Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(Phenoxymethyl)-1H-benzimidazole | C14H12N2O | CID 210074 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility and stability of 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole

An In-depth Technical Guide to the Solubility and Stability of 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel benzimidazole derivative, 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, explains the scientific rationale behind methodological choices, and offers insights into data interpretation. By establishing a robust physicochemical profile, this guide aims to facilitate the advancement of this compound from early-stage discovery to preclinical development. The methodologies described herein are grounded in established principles of pharmaceutical sciences and analytical chemistry, ensuring a self-validating and scientifically rigorous approach to characterization.

Introduction and Strategic Overview

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The title compound, 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole, is a novel derivative that combines the established benzimidazole core with an N-pentyl chain and a 2-phenoxymethyl group. The introduction of the N-pentyl group is anticipated to significantly enhance lipophilicity, which can have profound effects on the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its solubility and formulation possibilities.

A thorough understanding of the solubility and stability of a new chemical entity (NCE) is a cornerstone of early-phase drug development. These fundamental properties dictate the compound's developability, influencing everything from the feasibility of in vitro and in vivo screening to the design of a viable dosage form. This guide presents a systematic approach to characterizing 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole, ensuring that subsequent development efforts are built upon a solid foundation of physicochemical data.

Our investigative workflow is designed to be both comprehensive and efficient, beginning with structural confirmation and leading into a multi-tiered analysis of solubility and stability under various stress conditions.

Caption: Overall workflow for characterization.

Physicochemical and Structural Characterization

Prior to any solubility or stability testing, the identity, purity, and fundamental physicochemical properties of the synthesized 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole must be unequivocally established. This ensures that all subsequent data are attributable to the correct molecular entity.

Identity Confirmation and Purity Assessment

The structure of the compound should be confirmed using a suite of spectroscopic techniques.[4][5] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the workhorse for purity assessment.

Protocol 2.1.1: HPLC Purity Assessment

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point for benzimidazole derivatives.[6][7]

-

Rationale: The acidic modifier helps to protonate the benzimidazole nitrogen, leading to sharper peaks and better chromatography.

-

-

Gradient: 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength determined by a preliminary scan (typically around 270-280 nm for the benzimidazole chromophore).

-

Analysis: The purity is calculated based on the area percentage of the main peak. A purity of ≥95% is generally required for subsequent studies.

Protocol 2.1.2: Spectroscopic Characterization

-

¹H NMR Spectroscopy: Dissolve 5-10 mg of the compound in 0.7 mL of DMSO-d₆.[4]

-

Rationale: DMSO-d₆ is an excellent solvent for many benzimidazole derivatives.[4] Expected signals would include aromatic protons from the benzimidazole and phenoxy rings, a singlet for the O-CH₂ protons, and aliphatic signals for the N-pentyl chain.

-

-

Mass Spectrometry (MS): Use Electrospray Ionization (ESI) in positive mode to confirm the molecular weight (Expected [M+H]⁺).

-

Infrared (IR) Spectroscopy: Analyze a small sample to confirm the presence of key functional groups (e.g., C-O ether stretch, aromatic C-H stretches).[3]

Predicted and Fundamental Properties

Computational tools and basic experimental tests can provide initial insights into the molecule's behavior.

Table 1: Predicted Physicochemical Properties of 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole

| Property | Predicted Value | Method/Rationale |

| Molecular Formula | C₂₂H₂₆N₂O | - |

| Molecular Weight | 346.46 g/mol | - |

| logP | ~5.5 | Based on similar structures; the N-pentyl group significantly increases lipophilicity over the parent 2-(phenoxymethyl)-1H-benzimidazole. |

| pKa (basic) | ~4.5 - 5.5 | Typical for the imidazole moiety in benzimidazoles.[8] |

| Aqueous Solubility | Very Low | High logP suggests poor aqueous solubility. |

Comprehensive Solubility Assessment

Solubility is a critical parameter that influences bioavailability and formulation design. We will assess both kinetic and thermodynamic solubility.

Kinetic Solubility in Aqueous Buffer

Kinetic solubility measures the concentration of a compound at which it precipitates from a solution prepared by diluting a high-concentration DMSO stock. It is a high-throughput assay that mimics early-stage in vitro screening conditions.

Protocol 3.1.1: Nephelometric Kinetic Solubility Assay

-

Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Assay Plate: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4.

-

Addition: Add 2 µL of the 10 mM DMSO stock to the buffer (final DMSO concentration of 1%).

-

Serial Dilution: Perform serial dilutions across the plate.

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Measurement: Read the plate on a nephelometer to detect light scattering from any precipitate formed.

-

Determination: The highest concentration that does not show a significant increase in scattering compared to the blank is reported as the kinetic solubility.

Caption: Workflow for kinetic solubility assay.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard. The shake-flask method (ICH guideline Q6A) is employed.

Protocol 3.2.1: pH-Dependent Thermodynamic Solubility

-

Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4).

-

Sample Preparation: Add an excess amount of the solid compound to vials containing each buffer.

-

Rationale: Ensuring an excess of solid material is crucial for achieving equilibrium between the dissolved and solid states.

-

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, filter it (0.22 µm PVDF filter), and determine the concentration of the dissolved compound using a validated HPLC method (as described in Protocol 2.1.1) against a standard curve.

Table 2: Example Thermodynamic Solubility Data

| Medium | pH | Temperature (°C) | Solubility (µg/mL) |

| 0.1 N HCl | 2.0 | 25 | 5.5 |

| Acetate Buffer | 4.5 | 25 | 0.8 |

| Phosphate Buffer | 6.8 | 25 | < 0.1 |

| Phosphate Buffer | 7.4 | 25 | < 0.1 |

| Ethanol | - | 25 | > 1000 |

| DMSO | - | 25 | > 1000 |

Data is hypothetical and for illustrative purposes.

Stability Profiling and Forced Degradation

Assessing the intrinsic stability of the molecule is paramount. This involves evaluating its stability in solution and in the solid state, as well as its degradation profile under accelerated (stress) conditions. A stability-indicating HPLC method is essential for this work.[9][10]

Solution-State Stability

This study determines the compound's stability in solvents commonly used for in vitro and in vivo studies.

Protocol 4.1.1: Solution Stability in Various Media

-

Stock Solutions: Prepare solutions of the compound (~10 µg/mL) in various media: PBS (pH 7.4), 0.1 N HCl, 0.1 N NaOH, and 50:50 Acetonitrile:Water.

-

Incubation: Store aliquots of these solutions at specified temperatures (e.g., 4°C, 25°C, 40°C).

-

Time Points: Analyze the solutions by HPLC at initial (T=0) and subsequent time points (e.g., 24, 48, 72 hours, and 1 week).

-

Analysis: Quantify the remaining parent compound and observe the appearance of any new peaks (degradants). The results are expressed as the percentage of the parent compound remaining.

Forced Degradation Studies

Forced degradation (stress testing) is undertaken to identify potential degradation pathways and to demonstrate the specificity of the analytical method.[11] It involves exposing the compound to harsh conditions beyond those expected during normal handling or storage.

Protocol 4.2.1: Stress Condition Exposure

Prepare solutions of the compound (~100 µg/mL) and expose them to the following conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Rationale: Benzimidazoles can be susceptible to oxidation.[11] This test is critical for identifying potential liabilities.

-

-

Thermal Degradation: Heat the solution at 60°C for 72 hours.

-

Photostability: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

After exposure, neutralize the acidic and basic samples and analyze all samples by HPLC-UV and HPLC-MS to identify and quantify degradants.

Caption: Forced degradation study workflow.

Data Interpretation and Conclusion

The collective data from these studies will form a comprehensive physicochemical profile of 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole.

-

Solubility: The low aqueous solubility predicted by the high logP is likely to be confirmed experimentally. The pH-solubility profile will be critical; as a weak base, the compound's solubility is expected to be higher at lower pH values where the benzimidazole nitrogen is protonated. This information is vital for selecting appropriate vehicles for in vivo studies and for guiding formulation development (e.g., salt formation, amorphous solid dispersions).

-

Stability: The forced degradation studies will reveal the compound's liabilities. For instance, if significant degradation is observed under oxidative conditions, it may necessitate the inclusion of antioxidants in future formulations and storage under an inert atmosphere. The appearance of degradant peaks validates the HPLC method as "stability-indicating," a requirement for future regulatory filings.

By systematically executing the protocols outlined in this guide, researchers can generate a robust and reliable dataset for 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole. This foundational knowledge is indispensable for making informed decisions, mitigating development risks, and ultimately unlocking the therapeutic potential of this promising new molecule.

References

- Ansari, K.F., & Lal, C. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(11), 4028-33.

-

Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity — study of their stability by RP-HPLC. Acta Biochimica Polonica, 59(2). [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Cheméo.[Link]

-

Costa, M., et al. (2015). Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives. Molecules, 20(9), 15911-15928. [Link]

- Eswara Rao, S., et al. (2016). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. International Journal of Pharmaceutical and Chemical Sciences, 6(2), 227-232.

- Gaba, M., et al. (2014). Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. Research Journal of Chemical Sciences, 4(4), 78-88.

- Gat-ci, M., et al. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Acta Biochimica Polonica, 59(2), 245-8.

- Kone, S., et al. (2020). Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method. Computational and Structural Biotechnology Journal, 29(5), 51-60.

- Kumar, P., et al. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.

- Ligęza, A., et al. (2013). Application of hplc method for investigation of stability of new benzimidazole derivatives.

-

Shaharyar, M., et al. (2011). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry, 10, S342-S349. [Link]

- Shingare, P., et al. (2019). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. International Journal of Research and Analytical Reviews, 6(2).

-

Domanska, U., & Szydłowski, J. (2003). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data, 48(3), 556-560. [Link]

- Choudhary, K., et al. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 6(8), 134-143.

- DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.

-

Zaidi, B., et al. (2017). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Chemistry, 2017, 8530752. [Link]

-

Academia.edu. (n.d.). (PDF) Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Academia.edu.[Link]

- Domanska, U., & Szydłowski, J. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

-

Al-Ostath, A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals, 16(7), 969. [Link]

-

Wikipedia. (n.d.). Benzimidazole. Wikipedia.[Link]

Sources

- 1. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. isca.me [isca.me]

- 3. ijpsm.com [ijpsm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. frontierspartnerships.org [frontierspartnerships.org]

- 7. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. | Acta Biochimica Polonica [abp.ptbioch.edu.pl]

- 8. Benzimidazole - Wikipedia [en.wikipedia.org]

- 9. Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

Methodological & Application

Topic: Using 1-Pentyl-2-(phenoxymethyl)-1H-benzimidazole in Molecular Docking Studies

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer and antimicrobial effects.[1][2][3] This application note provides a comprehensive, in-depth guide to performing molecular docking studies with a specific derivative, 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole. We present a self-validating protocol using Epidermal Growth Factor Receptor (EGFR), a well-established target for benzimidazole-based inhibitors, as an illustrative case study.[1][4] This guide moves beyond a simple list of steps to explain the causality behind methodological choices, ensuring scientific integrity and reproducibility. It is designed for researchers and drug development professionals seeking to computationally evaluate the interaction of novel small molecules with protein targets, thereby accelerating hypothesis-driven drug discovery.

Introduction: The Scientific Rationale

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to another (the protein or receptor).[5] This method is instrumental in structure-based drug design, allowing for the rapid screening of virtual libraries and the generation of hypotheses about ligand-protein interactions before committing to costly and time-consuming synthesis and in vitro testing.[6]

The subject of this guide, 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole, belongs to a class of compounds known for their ability to interact with various biopolymers, largely due to the structural similarity of the benzimidazole core to purine nucleosides.[2] Derivatives have shown significant potential as anticancer agents by inhibiting protein kinases such as EGFR.[4][7] Overexpression and mutation of EGFR are hallmarks of several malignancies, making it a prime target for therapeutic intervention.[1]

This document outlines a complete workflow for docking 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole into the ATP-binding site of EGFR, from initial molecule preparation to the critical analysis and validation of results.

Caption: High-level workflow for a molecular docking study.

Experimental Protocol: A Validating System

This protocol is designed to be self-validating, a critical component of trustworthy computational research. We will first validate our docking parameters using a known EGFR-inhibitor complex and then apply this validated protocol to our novel ligand.

Required Software and Resources

-

Protein Data Bank (PDB): For obtaining protein crystal structures. (e.g., PDB ID: 3VJO for EGFR with a known inhibitor).[4]

-

Molecular Visualization Software: UCSF ChimeraX or BIOVIA Discovery Studio Visualizer.[8][9]

-

Docking Software: AutoDock Vina is a widely used and effective open-source option.[7][9]

-

AutoDock Tools (MGLTools): For preparing protein and ligand files (.pdbqt format).[10]

-

Ligand Structure Generation: PubChem or an equivalent chemical drawing tool.

Part 1: Target Protein Preparation (EGFR)

The quality of the initial protein structure directly impacts the reliability of the docking results.[11] The goal is to prepare a clean, chemically correct receptor model.

Caption: Step-by-step workflow for protein preparation.

Methodology:

-

Obtain Structure: Download the PDB file for EGFR, for instance, PDB ID 3VJO, which contains the inhibitor erlotinib. This structure will be used for protocol validation.

-

Clean the Protein: Load the PDB file into your visualization software. Remove all non-essential molecules, including water (HOH), co-solvents, ions, and the co-crystallized ligand (erlotinib, in this case).[6][12] Save this protein-only structure as a new PDB file. For validation, also save the extracted erlotinib ligand separately.

-

Prepare in AutoDock Tools: a. Open the cleaned protein PDB file in AutoDock Tools. b. Add polar hydrogen atoms (Edit > Hydrogens > Add > Polar Only). This is critical as hydrogen bonds are a key component of docking scores.[13] c. Merge non-polar hydrogens and assign Gasteiger charges. These steps prepare the protein with the correct atom types and charges for the AutoDock force field. d. Save the prepared protein in the PDBQT format (Grid > Macromolecule > Choose...). This format includes charge and atom type information required by AutoDock Vina.[12]

Part 2: Ligand Preparation

Proper ligand preparation ensures that the molecule's 3D conformation, charge, and rotatable bonds are correctly defined.[11][14]

Methodology:

-

Generate 3D Structure: a. For 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole , draw the 2D structure in a chemical sketcher and generate its 3D coordinates. Save this as an SDF or MOL2 file. b. For the validation ligand (erlotinib) , use the structure extracted from the 3VJO PDB file in step 2.2.

-

Prepare in AutoDock Tools: a. Open the ligand file (Ligand > Input > Open). b. AutoDock Tools will automatically detect the root and set up the rotatable bonds (torsions). The number of active torsions determines the conformational flexibility of the ligand during docking. Verify these are chemically sensible. c. Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).

Part 3: Docking Protocol Validation (The Trustworthiness Check)

Before docking our novel compound, we must validate that our chosen parameters can accurately reproduce a known binding pose. This is achieved by "redocking" the co-crystallized ligand (erlotinib) back into the receptor's binding site.[15][16]

Caption: Logic of the redocking procedure for protocol validation.

Methodology:

-

Define the Binding Site: In AutoDock Tools, with the prepared protein 3VJO.pdbqt loaded, define the docking search space using the Grid Box (Grid > Grid Box...). Center the grid box on the co-crystallized erlotinib ligand to encompass the entire binding pocket. A typical size is 25 x 25 x 25 Å. Record the center coordinates and dimensions.

-

Configure and Run Vina: Create a configuration file (e.g., conf.txt) specifying the receptor, the prepared erlotinib ligand, the grid box coordinates and dimensions, and the output file name.

-

Analyze Validation Result: a. Superimpose the docked erlotinib pose (from the Vina output file) onto the original crystal structure in a visualizer. b. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked ligand and the crystal ligand. c. Criterion for Success: An RMSD value below 2.0 Å indicates that the docking protocol successfully reproduced the experimental binding mode.[15][17][18] If the RMSD is higher, the grid box size, position, or other docking parameters may need adjustment.

Part 4: Docking of 1-Pentyl-2-(phenoxymethyl)-1H-benzimidazole

Once the protocol is validated, use the exact same parameters to dock the new compound.

Methodology:

-

Run Vina: Edit the configuration file (conf.txt) to replace the erlotinib ligand file with the prepared PDBQT file for 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole. Keep all other parameters (receptor, grid box) identical.

-

Execute the Docking: Run AutoDock Vina from the command line using the updated configuration file.

Analysis and Interpretation of Results

The output from AutoDock Vina provides several key pieces of data that require careful interpretation.[19]

1. Binding Affinity (ΔG):

-

Vina reports binding affinity in kcal/mol. This score estimates the binding free energy.

-

Interpretation: More negative values indicate stronger predicted binding affinity.[17] This value is crucial for ranking different ligands against the same target. A docking score is a predictive value and does not always directly correlate with experimental binding data, but it provides an effective way to prioritize compounds.[19]

2. Binding Pose and Interactions:

-

The primary output is a set of predicted binding poses (typically 9-10) for the ligand within the protein's active site. The pose with the lowest energy score is considered the most likely.

-

Interpretation: Visualize the top-ranked pose in UCSF ChimeraX or Discovery Studio. Analyze the non-covalent interactions between the ligand and the protein's amino acid residues. Look for:

-

Hydrogen Bonds: Key for specificity and affinity.

-

Hydrophobic Interactions: Often drive the initial binding event.

-

Pi-Pi Stacking: Common with aromatic rings like those in the benzimidazole core.

-

A 2D interaction diagram is often the clearest way to present these findings.[20]

-

3. Root Mean Square Deviation (RMSD) Cluster Analysis:

-

Vina provides an RMSD table comparing the different output poses to each other.

-

Interpretation: If the top-scoring poses are all clustered together with low RMSD values between them, it suggests a well-defined and favorable binding mode. Conversely, if the top poses have high RMSD values and are scattered throughout the binding site, the result may be less reliable.[21]

Data Summary Table

For a comprehensive report, summarize the findings in a table. This allows for easy comparison between the compound of interest, a known inhibitor, and other potential candidates.

| Compound | Binding Affinity (kcal/mol) | RMSD from Native Ligand (Å) | Key Interacting Residues (EGFR) | Predicted Interactions |

| Erlotinib (Redocked) | -8.5 (Example) | 1.12 | Met793, Leu718, Gly796 | H-bond, Hydrophobic |

| 1-Pentyl-2-(phenoxymethyl)-1H-benzimidazole | -7.9 (Example) | N/A | Leu718, Val726, Ala743, Met793 | Hydrophobic, Pi-Alkyl |

Conclusion and Future Directions

This application note has detailed a complete, self-validating workflow for conducting molecular docking studies with 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole against the EGFR kinase domain. By following this protocol, researchers can generate robust, reproducible computational data to guide further experimental work. The analysis of binding affinity and specific molecular interactions provides a structural hypothesis for the compound's potential mechanism of action.

Positive docking results, such as a strong predicted binding affinity and interactions with key active site residues, serve as a strong rationale for advancing the compound to in vitro enzymatic assays and cell-based studies to confirm its biological activity. Further computational studies, such as molecular dynamics simulations, can be employed to investigate the stability of the predicted binding pose over time.[15]

References

-

ResearchGate. (2022). How to validate the molecular docking results?[Link]

-

ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?[Link]

-

Dockamon. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]

-

ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]

-

Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]

-

PMC. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]

-

TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

-

Protheragen. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement. [Link]

-

Kellenberger, E. (2010). DOCKING TUTORIAL. [Link]

-

POGORELOV LAB, University of Illinois. (n.d.). Protein-ligand docking with MOE. [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

-

Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?[Link]

-

ScotChem. (2025). 6. Preparing the protein and ligand for docking. [Link]

-

Shadecoder. (2026). Molecular Docking: A Comprehensive Guide for 2025. [Link]

-

Ross, G. (n.d.). Session 4: Introduction to in silico docking. [Link]

-

Barakat, K. H. (2009). Molecular Docking Tutorial. [Link]

-

Al-Warhi, T., et al. (n.d.). Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl). Research Square. [Link]

-

ResearchGate. (2025). Synthesis, Molecular Docking, and Investigation of Enzyme Inhibition Activities of Benzimidazole-Pyrazole Hybrids. [Link]

-

Science Publishing Group. (2024). Synthesis, Biological Evaluation and Molecular Docking Studies of Benzimidazole Derivatives Substitutes as New Antimicrobial Agents. [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Molecular Properties and Docking Studies of Benzimidazole Derivatives as Potential Peptide Deformylase Inhibitors. [Link]

-

Gullapelli, K., et al. (n.d.). Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives. [Link]

-

YouTube. (2025). AutoDock 4 Molecular Docking Tutorial. [Link]

-

Shaharyar, M., et al. (2011). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry. [Link]

-

MDPI. (2025). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. [Link]

-

Ansari, F. L., et al. (2012). Synthesis, characterization and antimicrobial activity of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives. Arabian Journal of Chemistry. [Link]

-

SpringerLink. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. [Link]

-

PMC. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. [Link]

-

PMC. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. [Link]

-

Academia.edu. (n.d.). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. [Link]

-

PMC. (n.d.). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. [Link]

-

PubMed. (n.d.). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. [Link]

-

ACS Omega. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. [Link]

-

PMC. (n.d.). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. [Link]

-

Universiti Kebangsaan Malaysia. (n.d.). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors. [Link]

-

PubMed. (2020). Synthesis, bioevaluation and docking studies of some 2-phenyl-1H-benzimidazole derivatives as anthelminthic agents against the nematode Teladorsagia circumcincta. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ukm.my [ukm.my]

- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 6. shadecoder.com [shadecoder.com]

- 7. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 9. Synthesis, Biological Evaluation and Molecular Docking Studies of Benzimidazole Derivatives Substitutes as New Antimicrobial Agents , Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 10. youtube.com [youtube.com]

- 11. infochim.u-strasbg.fr [infochim.u-strasbg.fr]

- 12. youtube.com [youtube.com]

- 13. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. echemi.com [echemi.com]

- 17. researchgate.net [researchgate.net]

- 18. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 20. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 21. sites.ualberta.ca [sites.ualberta.ca]

Application Notes and Protocols for Testing Benzimidazole Compounds on Candida Species

Introduction: A Renewed Focus on Benzimidazoles for Combating Candidiasis

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant Candida species, presents a formidable challenge to global public health. This has catalyzed the search for novel antifungal agents with distinct mechanisms of action. Benzimidazoles, a class of heterocyclic compounds with a well-established history as anthelmintic and agricultural antifungal agents, are experiencing a resurgence of interest for their potential in treating human fungal infections.[1][2] Their primary mode of action involves the disruption of microtubule polymerization by binding to β-tubulin, a mechanism distinct from currently employed antifungal classes like azoles and echinocandins.[1][3][4][5] This offers a promising avenue for circumventing existing resistance mechanisms. Some benzimidazole derivatives have also been suggested to inhibit ergosterol biosynthesis, another key fungal-specific pathway.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro efficacy and selectivity of novel benzimidazole compounds against pathogenic Candida species. The protocols detailed herein are grounded in established methodologies, including those outlined by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[8][9]

Core Experimental Workflow

The evaluation of a novel benzimidazole compound against Candida species follows a logical progression from determining its intrinsic antifungal activity to assessing its potential for host cell toxicity and synergistic interactions with existing drugs.

Figure 1: High-level experimental workflow for the evaluation of benzimidazole compounds against Candida species.

I. Determination of Antifungal Potency: MIC and MFC Assays

The initial step in evaluating a new compound is to determine its minimum inhibitory concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism. Following this, the minimum fungicidal concentration (MFC) can be determined to understand if the compound is fungistatic (inhibits growth) or fungicidal (kills the organism).

A. Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M27)[8]

This protocol is the reference method for antifungal susceptibility testing of yeasts.

1. Materials and Reagents:

-

Candida Strains: A panel of clinically relevant Candida species (e.g., C. albicans, C. glabrata, C. krusei, C. parapsilopsis) and quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258).

-

Media: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

-

Benzimidazole Compounds: Stock solutions prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final DMSO concentration in the assay should be non-inhibitory (typically ≤1%).

-

Control Antifungals: Fluconazole, Amphotericin B.

-

Equipment: 96-well flat-bottom microtiter plates, multichannel pipettes, spectrophotometer or plate reader (530 nm), incubator (35°C).

2. Step-by-Step Procedure:

-

Compound Preparation: Prepare serial twofold dilutions of the benzimidazole compounds and control antifungals in RPMI 1640 medium directly in the 96-well plates. The final concentration range should be sufficient to determine the MIC (e.g., 0.03 to 32 µg/mL).

-

Inoculum Preparation: Culture the Candida strains on Sabouraud Dextrose Agar for 24-48 hours at 35°C. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or spectrophotometrically.

B. Protocol: MFC Determination

1. Procedure:

-

Following the MIC reading, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

-

Spot the aliquot onto a Sabouraud Dextrose Agar plate.

-

Incubate the plate at 35°C for 24-48 hours.

-

The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate (≥99.9% killing).[10]

| Parameter | Recommendation | Rationale |

| Media | RPMI 1640 with MOPS buffer | Standardized medium for antifungal susceptibility testing, ensuring reproducibility. |

| Inoculum Size | 0.5-2.5 x 10^3 CFU/mL | A standardized inoculum is critical for consistent MIC results. |

| Incubation | 35°C for 24-48 hours | Optimal growth conditions for most Candida species. |

| QC Strains | C. parapsilopsis ATCC 22019, C. krusei ATCC 6258 | Ensures the validity and accuracy of the testing procedure. |

Table 1: Key parameters for MIC/MFC testing.

II. Advanced In Vitro Characterization

A. Time-Kill Kinetics Assay

This assay provides a dynamic picture of the antifungal activity over time.

1. Procedure:

-

Prepare flasks containing RPMI 1640 medium with the benzimidazole compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).

-

Inoculate the flasks with a starting Candida suspension of approximately 1-5 x 10^5 CFU/mL.

-

Incubate the flasks at 35°C with shaking.

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots, perform serial dilutions, and plate on Sabouraud Dextrose Agar to determine the number of viable colonies (CFU/mL).

-

Plot CFU/mL versus time to visualize the killing curve. A ≥3-log10 reduction in CFU/mL is considered fungicidal.[11]

B. Biofilm Inhibition Assay

Candida biofilms are a significant clinical problem due to their high resistance to antifungal agents.

1. Procedure:

-

Prepare a standardized Candida suspension (1 x 10^7 CFU/mL) in a suitable medium (e.g., RPMI 1640).

-

Add the suspension to 96-well plates and incubate for 90 minutes at 37°C to allow for cell adherence.

-

Wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Add fresh medium containing serial dilutions of the benzimidazole compound.

-

Incubate for 24-48 hours to allow for biofilm formation.

-

Wash the wells again and quantify the biofilm biomass using a colorimetric assay such as the crystal violet or XTT reduction assay.[12]

C. Synergy Testing: Checkerboard Assay

This assay assesses the interaction between the benzimidazole compound and a known antifungal agent.

1. Procedure:

-

In a 96-well plate, prepare serial dilutions of the benzimidazole compound along the x-axis and a known antifungal (e.g., fluconazole) along the y-axis.

-

Inoculate the plate with a standardized Candida suspension as in the MIC assay.

-

Incubate and determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction.[10]

FICI Calculation: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Synergy: FICI ≤ 0.5

-

Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

III. Selectivity and Safety Profile: Mammalian Cell Cytotoxicity

A crucial aspect of antifungal drug development is ensuring selective toxicity against the fungal pathogen with minimal harm to host cells.[13]

A. Protocol: MTT/MTS Cytotoxicity Assay

1. Materials and Reagents:

-

Mammalian Cell Line: A relevant human cell line (e.g., HeLa, HepG2, or human embryonic kidney cells - HEK293).[7][14]

-

Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM) supplemented with fetal bovine serum (FBS).

-

Benzimidazole Compounds: Prepared as for the MIC assay.

-

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution.

-

Equipment: 96-well flat-bottom microtiter plates, CO2 incubator (37°C, 5% CO2).

2. Step-by-Step Procedure:

-

Seed the 96-well plates with the mammalian cells at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of the benzimidazole compound.

-

Incubate for 24-72 hours.

-

Add the MTT or MTS reagent to each well and incubate for a further 2-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS). The absorbance is proportional to the number of viable cells.

-

Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.[15]

Selectivity Index (SI): SI = CC50 (mammalian cells) / MIC (Candida species) A higher SI value indicates greater selectivity for the fungal pathogen.

IV. Mechanistic Insights: The Benzimidazole-Tubulin Interaction

The primary antifungal mechanism of many benzimidazoles is the disruption of microtubule assembly.[3][4][5] This occurs through binding to the β-tubulin subunit, preventing its polymerization into microtubules. This leads to the arrest of mitosis and inhibition of cell division.[1]

Figure 2: Proposed mechanism of action of benzimidazole compounds against Candida species.

References

-

Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Phytopathology®. [Link]

-

Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. [Link]

-

M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (CLSI). [Link]

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. [Link]

-

BENZIMIDAZOLE FUNGICIDES: MECHANISM OF ACTION AND BIOLOGICAL IMPACT. Annual Review of Phytopathology. [Link]

-

Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. PubMed. [Link]

-

Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds. MDPI. [Link]

-

Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin. APS Journals. [Link]

-

In Search of the Antimicrobial Potential of Benzimidazole Derivatives. Polish Journal of Microbiology. [Link]

-

Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. PMC. [Link]

-

Antifungal activity of selected benzimidazole compounds. PubMed. [Link]

-

M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (CLSI). [Link]

-

Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention (CDC). [Link]

-

AST News Update January 2024: Antifungal Body Site Reporting for Candida spp. American Society for Microbiology. [Link]

-

Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega. [Link]

-

Cytotoxicity assays were performed for each of the (A) four antifungal... ResearchGate. [Link]

-

CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute (CLSI). [Link]

-

Cytotoxicity assay in mammalian cells. Mammalian cell lines including... ResearchGate. [Link]

-

A very promising antibiofilm activity against Candida albicans from an in vitro screening for antimicrobial, antibiofilm and ant. IRIS UniPA. [Link]

-

Repurposing Benzimidazoles against Causative Agents of Chromoblastomycosis: Albendazole Has Superior In Vitro Activity Than Mebendazole and Thiabendazole. MDPI. [Link]

-

Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics. PMC. [Link]

-

Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. Bibliomed. [Link]

-

In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. PMC. [Link]

-

Synergistic Anti-Candida Activity of Bengazole A in the Presence of Bengamide A. PMC. [Link]

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]

-

Combination Antifungal Therapy: A Review of Current Data. Campitelli. [Link]

-

A Screening Assay Based on Host-Pathogen Interaction Models Identifies a Set of Novel Antifungal Benzimidazole Derivatives. PMC. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. In Search of the Antimicrobial Potential of Benzimidazole Derivatives – PJM ONLINE [pjmonline.org]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. annualreviews.org [annualreviews.org]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds [mdpi.com]

- 7. Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 9. njccwei.com [njccwei.com]

- 10. mdpi.com [mdpi.com]

- 11. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iris.unipa.it [iris.unipa.it]

- 13. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 14. researchgate.net [researchgate.net]

- 15. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Benzimidazoles

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol and expert insights for determining the Minimum Inhibitory Concentration (MIC) of benzimidazole compounds. Benzimidazoles are a critical class of molecules with a broad spectrum of activity against various pathogens, including fungi and helminths.[1][2] Accurate determination of their MIC is a cornerstone for preclinical research, drug development, and resistance monitoring.[1][3] This document outlines the standardized broth microdilution method, aligned with the principles of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), while specifically addressing the unique challenges posed by the physicochemical properties of benzimidazoles, such as their low aqueous solubility.

Introduction: The Significance of Benzimidazole MIC Testing

Benzimidazoles exert their potent biological effects primarily by targeting β-tubulin, a key component of microtubules.[4][5][6] This disruption of microtubule polymerization interferes with essential cellular processes like cell division and nutrient absorption in the target organism, ultimately leading to its death.[5][7] The selective toxicity of benzimidazoles, with a higher affinity for parasitic or fungal tubulin over mammalian tubulin, underpins their therapeutic value.[5]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][8][9] It is a fundamental quantitative measure of a drug's potency. For researchers and drug developers working with novel benzimidazole derivatives, a robust and reproducible MIC protocol is essential for:

-

Screening and Lead Optimization: Identifying the most potent compounds from a library of derivatives.[3]

-

Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications impact biological activity.

-

Resistance Monitoring: Tracking the emergence and prevalence of resistant strains.[3]

-

Preclinical Data for Regulatory Submissions: Providing foundational data on a drug candidate's efficacy.

This guide is designed to equip researchers with the knowledge and a validated protocol to generate high-quality, reliable MIC data for benzimidazole compounds.

The Science Behind the Protocol: Mechanism of Action

Understanding the mechanism of action of benzimidazoles is crucial for interpreting MIC data and troubleshooting experiments. As illustrated below, benzimidazoles bind to the β-tubulin subunit, preventing its polymerization into microtubules. This disruption of the cytoskeleton is the primary mode of action.

Caption: Mechanism of action of benzimidazoles.

Core Protocol: Broth Microdilution for Benzimidazole MIC Determination

The broth microdilution method is a widely accepted and standardized technique for quantitative MIC testing.[1][10] The following protocol has been optimized to address the specific challenges of working with benzimidazoles.

Essential Materials

-

Benzimidazole compound of interest

-

Sterile, 96-well, U-bottom microtiter plates

-

Appropriate broth medium:

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

-

Microorganism to be tested (and appropriate Quality Control strains)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Multichannel pipette

-

Incubator

Step-by-Step Experimental Workflow

The workflow for the broth microdilution assay is a sequential process requiring careful aseptic technique.

Caption: Broth microdilution workflow for benzimidazole MIC.

Detailed Procedural Steps

Step 1: Preparation of Benzimidazole Stock Solution

Causality: Benzimidazoles are notoriously poorly soluble in aqueous media.[14] Therefore, a high-concentration stock solution must be prepared in a suitable solvent, typically 100% DMSO.[1][15]

-

Accurately weigh the benzimidazole compound.

-

Dissolve in 100% sterile DMSO to achieve a high concentration (e.g., 10 mg/mL or as solubility allows). Ensure complete dissolution.

-

This stock solution can be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Step 2: Preparation of Microtiter Plates and Serial Dilutions

Causality: A two-fold serial dilution is performed to create a gradient of drug concentrations to challenge the microorganism. The final DMSO concentration must be kept low (≤1%) to prevent solvent toxicity to the test organism.[1]

-

Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

-

Prepare a working solution of the benzimidazole stock at 2x the highest desired final concentration in the appropriate broth. For example, if the highest final concentration is 128 µg/mL, prepare a 256 µg/mL working solution.

-

Add 100 µL of this 2x working solution to the wells in column 1.

-

Using a multichannel pipette, transfer 100 µL from column 1 to column 2, mixing thoroughly by pipetting up and down.

-

Repeat this serial dilution process across the plate to column 10.

-

Discard 100 µL from column 10.

-

Controls:

-

Column 11: Growth Control (100 µL broth + 100 µL inoculum, no drug).

-

Column 12: Sterility Control (200 µL broth, no inoculum, no drug).

-

Step 3: Inoculum Preparation

Causality: A standardized inoculum is critical for the reproducibility of MIC results. The 0.5 McFarland standard ensures a consistent starting number of microbial cells.[1][8]

-

From a fresh (18-24 hour) culture on an agar plate, select several morphologically similar colonies.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer/nephelometer (for bacteria, this corresponds to approximately 1-2 x 10⁸ CFU/mL).[1]

-

Dilute this standardized suspension in the appropriate broth to achieve the final target inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL for bacteria).

Step 4: Inoculation and Incubation

-

Add 100 µL of the final diluted inoculum to wells in columns 1 through 11. The final volume in these wells will be 200 µL.

-

Incubate the plate under the appropriate conditions:

-

Bacteria: 35-37°C for 16-20 hours.[1]

-

Yeasts: 35°C for 24-48 hours.

-

Filamentous Fungi: As per CLSI M38 guidelines, typically 28-35°C for 48-72 hours or until sufficient growth is seen in the growth control well.

-

Step 5: Reading and Interpreting the MIC

-

After incubation, visually inspect the plate. The sterility control (column 12) should be clear, and the growth control (column 11) should show distinct turbidity or a cell pellet.[1]

-

The MIC is defined as the lowest concentration of the benzimidazole compound that completely inhibits visible growth of the organism.[8][9] This is observed as the first well in the dilution series that appears clear.

Self-Validation and Trustworthiness: The Role of Quality Control

A protocol is only as reliable as its controls. Incorporating quality control (QC) is non-negotiable for a self-validating system.

Causality: QC strains are well-characterized microorganisms with known, expected MIC ranges for specific antimicrobial agents.[16] Testing these strains in parallel with the experimental compounds validates the entire experimental system, including the media, inoculum preparation, and incubation conditions.[16][17]

Recommended QC Strains (Examples):

| Organism Type | QC Strain Example | Reference |

| Yeast | Candida parapsilosis ATCC 22019 | [18][19] |

| Yeast | Candida krusei ATCC 6258 | [18][19] |

| Bacteria | Escherichia coli ATCC 25922 | [20] |

| Bacteria | Staphylococcus aureus ATCC 29213 | [20] |

The obtained MIC for the QC strain must fall within the acceptable ranges published by CLSI or EUCAST.[20][21] If the QC MIC is out of range, the results for the test compounds are considered invalid, and troubleshooting is required.

Data Presentation and Analysis

MIC data should be presented clearly and concisely. A tabular format is highly recommended for comparing the activity of multiple compounds against various microbial strains.

Table 1: Example of MIC Data Presentation for Benzimidazole Derivatives

| Compound ID | Organism | MIC (µg/mL) | QC Result (Strain & MIC) |

| BZ-01 | Candida albicans | 8 | C. parapsilosis ATCC 22019: 2 µg/mL (In Range) |

| BZ-02 | Candida albicans | 2 | C. parapsilosis ATCC 22019: 2 µg/mL (In Range) |

| BZ-01 | Aspergillus fumigatus | 16 | C. krusei ATCC 6258: 64 µg/mL (In Range) |

| BZ-02 | Aspergillus fumigatus | 4 | C. krusei ATCC 6258: 64 µg/mL (In Range) |

Field-Proven Insights: Troubleshooting and Best Practices

-

Problem: Compound Precipitation:

-

Cause: Low solubility of the benzimidazole derivative.

-

Solution: Ensure the stock solution in DMSO is fully dissolved before preparing working solutions. Visually inspect the wells after serial dilution for any signs of precipitation. If precipitation occurs at higher concentrations, the highest testable concentration may be limited by solubility. Consider alternative formulation strategies for highly insoluble compounds.[22]

-

-

Problem: Inconsistent or "Skipped" Wells:

-

Cause: Technical errors during serial dilution, or contamination.

-

Solution: Use fresh pipette tips for each transfer during the serial dilution. Ensure thorough mixing at each step. If a single well shows growth where adjacent wells with lower concentrations show no growth, the test for that organism should be repeated.

-

-

Problem: QC Strain MIC Out of Range:

-

Cause: This indicates a systemic issue. Potential causes include improper inoculum density, expired media, incorrect incubation conditions, or degradation of the control antibiotic.

-

Solution: Systematically verify each step of the protocol. Prepare a fresh inoculum and repeat the test. Use a fresh batch of media. Verify incubator temperature and atmosphere. If the problem persists, use a new vial of the QC strain.

-

-

Best Practice: Solvent Toxicity Control:

-

Always include a control well containing the highest concentration of DMSO used in the assay with the inoculum but without the benzimidazole compound. This ensures that the observed inhibition is due to the compound and not the solvent.

-

Conclusion

This application note provides a robust and detailed protocol for the determination of the Minimum Inhibitory Concentration of benzimidazole compounds. By adhering to standardized methodologies, incorporating rigorous quality control, and understanding the causality behind each experimental step, researchers can generate accurate and reproducible data. This is fundamental for the successful advancement of benzimidazole-based research and development programs.

References

-

Benzimidazoles | zars.2's Site - U.OSU. (n.d.). Retrieved February 21, 2026, from [Link]

-

Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. (n.d.). MSD Veterinary Manual. Retrieved February 21, 2026, from [Link]

-

A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC - NIH. (n.d.). Retrieved February 21, 2026, from [Link]

-

Review Standardization of antifungal susceptibility testing. (n.d.). Retrieved February 21, 2026, from [Link]

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - RJPT. (2017, June 20). Retrieved February 21, 2026, from [Link]

-

Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed. (2007, October 15). Retrieved February 21, 2026, from [Link]

-

Benzimidazoles | Anthelmintics | Drugs | Various - Poultrymed. (n.d.). Retrieved February 21, 2026, from [Link]

-

Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

-

Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis - MDPI. (2025, June 16). Retrieved February 21, 2026, from [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. (n.d.). Retrieved February 21, 2026, from [Link]

-

Antifungal Susceptibly Testing by Concentration Gradient Strip Etest Method for Fungal Isolates: A Review - MDPI. (2019, November 22). Retrieved February 21, 2026, from [Link]

-

Rapid automated antifungal susceptibility testing system for yeasts based on growth characteristics - Frontiers. (2023, May 1). Retrieved February 21, 2026, from [Link]

-

In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity | ACS Omega. (2021, December 22). Retrieved February 21, 2026, from [Link]

-

Repurposing Benzimidazoles against Causative Agents of Chromoblastomycosis: Albendazole Has Superior In Vitro Activity Than Mebendazole and Thiabendazole - MDPI. (2023, July 16). Retrieved February 21, 2026, from [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). Retrieved February 21, 2026, from [Link]

-

A comparative study of MIC evaluator test with the broth microdilution method for antimicrobial susceptibility testing of Enterobacter. (n.d.). Retrieved February 21, 2026, from [Link]

-

Formulation, In vitro and In vivo Analysis of Cyclodextrin Complexed Albendazole Composites for Enhanced Solubility - Der Pharma Chemica. (2026, February 12). Retrieved February 21, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) - Emery Pharma. (n.d.). Retrieved February 21, 2026, from [Link]

-

CLSI Antifungical Susceptibility Test Updated | PDF | Microbiology - Scribd. (n.d.). Retrieved February 21, 2026, from [Link]

-

S159 Antifungal Susceptibility Testing. (n.d.). Retrieved February 21, 2026, from [Link]

-

MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved February 21, 2026, from [Link]

-

Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

-

Antifungal Susceptibility Test Interpretive Criteria | FDA. (2025, October 16). Retrieved February 21, 2026, from [Link]

-

Molecular and Biological Diagnostic Tests for Monitoring Benzimidazole Resistance in Human Soil-Transmitted Helminths - PMC - NIH. (n.d.). Retrieved February 21, 2026, from [Link]

-

Antifungal Susceptibility Testing: Current Approaches - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

-

Challenges in Developing Drugs for Multi-Drug Resistant Organisms and How MIC Testing Can Help - Antimicrobial Testing Laboratory. (2024, May 22). Retrieved February 21, 2026, from [Link]

-

Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025, June 30). Retrieved February 21, 2026, from [Link]

-

Clinical and Laboratory Standards Institute|www.clsi.org P - Regulations.gov. (2025, January 17). Retrieved February 21, 2026, from [Link]

-

M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. (n.d.). Retrieved February 21, 2026, from [Link]

-

Regulatory Challenges in Antimicrobial Diagnostics. (2017, December 5). Retrieved February 21, 2026, from [Link]

-

DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE - IJRPC. (n.d.). Retrieved February 21, 2026, from [Link]

-

A Practical Guide to Antifungal Susceptibility Testing - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved February 21, 2026, from [Link]

-

EUCAST -standardising antimicrobial susceptibility testing in Europe. (n.d.). Retrieved February 21, 2026, from [Link]

-

Antimicrobial susceptibility testing EUCAST disk diffusion method - NICD. (n.d.). Retrieved February 21, 2026, from [Link]

-

(PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

-

EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. (n.d.). Retrieved February 21, 2026, from [Link]

-

European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). Retrieved February 21, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rjptonline.org [rjptonline.org]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. Benzimidazoles | zars.2's Site [u.osu.edu]

- 5. merckvetmanual.com [merckvetmanual.com]

- 6. Benzimidazoles | Anthelmintics | Drugs | Various | Poultrymed [poultrymed.com]

- 7. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 9. m.youtube.com [m.youtube.com]

- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. fda.gov [fda.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis | MDPI [mdpi.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Rapid automated antifungal susceptibility testing system for yeasts based on growth characteristics [frontiersin.org]

- 20. szu.gov.cz [szu.gov.cz]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. pubs.acs.org [pubs.acs.org]

Application Note: Developing Structure-Activity Relationships (SAR) for Phenoxymethyl Benzimidazoles

Executive Summary & Rationale